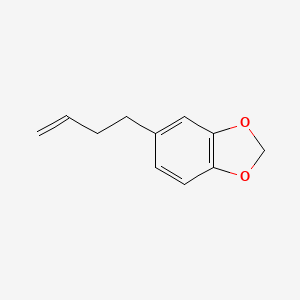

5-(But-3-en-1-yl)-2H-1,3-benzodioxole

Description

5-(But-3-en-1-yl)-2H-1,3-benzodioxole is a benzodioxole derivative characterized by a 1,3-benzodioxole core substituted at the 5-position with a but-3-en-1-yl group (a four-carbon chain with a terminal double bond). This structural motif confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.

Properties

CAS No. |

117749-13-0 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-but-3-enyl-1,3-benzodioxole |

InChI |

InChI=1S/C11H12O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h2,5-7H,1,3-4,8H2 |

InChI Key |

VLNMESADVNTCHR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Stille cross-coupling reaction, where a brominated benzodioxole is coupled with a butenyl stannane under palladium catalysis . The reaction conditions usually involve the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium carbonate, and the reaction is carried out in an inert atmosphere, typically under nitrogen or argon.

Industrial Production Methods

Industrial production of 5-(But-3-en-1-yl)-2H-1,3-benzodioxole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(But-3-en-1-yl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

Reduction: Reduction reactions can convert the butenyl group to a butyl group.

Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the butenyl group.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Epoxides and diols.

Reduction: Butyl-substituted benzodioxole.

Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

5-(But-3-en-1-yl)-2H-1,3-benzodioxole has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(But-3-en-1-yl)-2H-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Alkenyl-Substituted Benzodioxoles

Key Insights :

Epoxide and Sulfur-Containing Derivatives

Key Insights :

- Epoxide derivatives exhibit distinct reactivity profiles due to ring strain, enabling rapid electrophilic reactions, unlike the conjugated butenyl group in the target compound .

- Sulfur-containing derivatives (e.g., dithiane) introduce conformational rigidity and unique packing behaviors in crystals, as seen in their zigzag supramolecular chains .

Pharmacologically Active Derivatives

Key Insights :

Solubility and Reactivity Trends

- Electron-Donating Groups : Methoxy (in 4-methoxy-6-(prop-2-en-1-yl)-2H-1,3-benzodioxole) increases solubility in polar solvents compared to the hydrophobic butenyl group .

- Conjugated Systems : The but-3-en-1-yl group in the target compound allows for resonance stabilization, whereas epoxide and dithiane substituents prioritize strain-driven reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.